[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride
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Overview
Description
[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride: is a chemical compound with the molecular formula C10H21NO·HCl. It is a hydrochloride salt form of [1-[(dimethylamino)methyl]cyclohexyl]methanol, which is a secondary amine and alcohol. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(dimethylamino)methyl]cyclohexyl]methanol;hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. The reaction proceeds through a Mannich reaction, forming the intermediate [1-[(dimethylamino)methyl]cyclohexyl]methanol. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-[(Dimethylamino)methyl]cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
Comparison with Similar Compounds
- [1-[(Dimethylamino)methyl]cyclopropyl]methanol
- [1-[(Dimethylamino)methyl]cyclopentyl]methanol
Comparison:
- Structural Differences: The primary difference lies in the ring size of the cycloalkyl group. Cyclohexyl, cyclopropyl, and cyclopentyl groups have different steric and electronic properties.
- Reactivity: The reactivity of these compounds can vary based on the ring strain and stability. Cyclopropyl derivatives may exhibit higher reactivity due to ring strain.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may differ based on their reactivity and stability.
Conclusion
[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in various synthetic processes
Properties
IUPAC Name |
[1-[(dimethylamino)methyl]cyclohexyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-11(2)8-10(9-12)6-4-3-5-7-10;/h12H,3-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWORYZPDKQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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